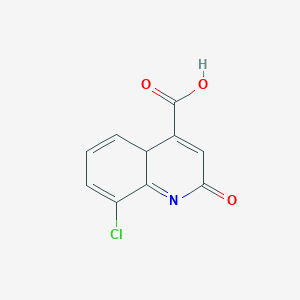
4-Quinolinecarboxylic acid, 8-chloro-1,2-dihydro-2-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-chloro-2-hydroxyquinoline-4-carboxylic acid is a chemical compound with the molecular formula C10H6ClNO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-chloro-2-hydroxyquinoline-4-carboxylic acid typically involves the chlorination of 2-hydroxyquinoline-4-carboxylic acid. One common method includes the reaction of 2-hydroxyquinoline-4-carboxylic acid with thionyl chloride in the presence of a catalyst to introduce the chlorine atom at the 8-position .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The reaction is typically carried out under controlled temperature and pressure to ensure high yield and purity of the product .
Types of Reactions:
Oxidation: 8-chloro-2-hydroxyquinoline-4-carboxylic acid can undergo oxidation reactions, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction of this compound can yield various reduced quinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-chloro-2-hydroxyquinoline-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its role in developing new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 8-chloro-2-hydroxyquinoline-4-carboxylic acid involves its interaction with various molecular targets. It can chelate metal ions, which is crucial for its biological activity. The compound can inhibit enzymes that require metal ions as cofactors, thereby affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- 2-hydroxyquinoline-4-carboxylic acid
- 8-hydroxyquinoline
- 8-chloroquinoline
Comparison: 8-chloro-2-hydroxyquinoline-4-carboxylic acid is unique due to the presence of both the hydroxyl and carboxylic acid groups, along with a chlorine atom at the 8-position. This combination of functional groups imparts distinct chemical and biological properties compared to its analogs. For instance, 8-hydroxyquinoline lacks the carboxylic acid group, which affects its solubility and reactivity .
Eigenschaften
Molekularformel |
C10H6ClNO3 |
|---|---|
Molekulargewicht |
223.61 g/mol |
IUPAC-Name |
8-chloro-2-oxo-4aH-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H6ClNO3/c11-7-3-1-2-5-6(10(14)15)4-8(13)12-9(5)7/h1-5H,(H,14,15) |
InChI-Schlüssel |
XEAKCMKCXBUKMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2C(=CC(=O)N=C2C(=C1)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



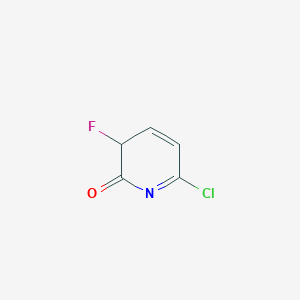
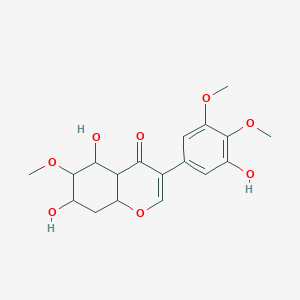
![N-[(2S,3S,4R,5R)-4,5-dihydroxy-2-phenylmethoxy-6-[[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetamide](/img/structure/B12352478.png)
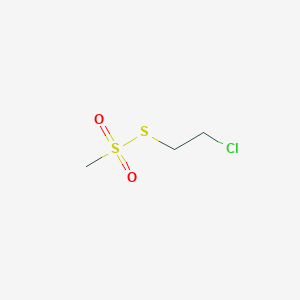
![Alanine, 3,3,3-trifluoro-2-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B12352492.png)
![1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12352505.png)


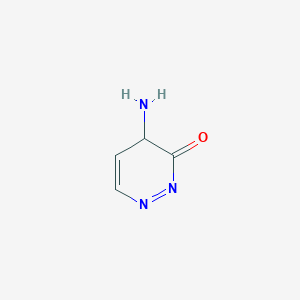

![9,10-Dimethoxy-3-methyl-2-(2,4,6-trimethylphenyl)imino-1,6,7,11b-tetrahydropyrimido[6,1-a]isoquinolin-4-one;hydrochloride](/img/structure/B12352542.png)
![2,6-dichloro-N-[3-(1H-indol-5-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl]benzamide](/img/structure/B12352550.png)
![5-[2-ethoxy-5-[2-(4-methylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12352554.png)
